2-(2,6-dioxopiperidin-3-yl)-4-iodo-2,3-dihydro-1H-isoindole-1,3-dione
Description
2-(2,6-Dioxopiperidin-3-yl)-4-iodo-2,3-dihydro-1H-isoindole-1,3-dione is a derivative of the phthalimide class, structurally characterized by a dioxopiperidinyl moiety at position 2 and an iodine substituent at position 4 of the isoindole ring. This compound shares a core scaffold with immunomodulatory imide drugs (IMiDs) such as thalidomide (2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione) , but its iodine substitution confers distinct physicochemical and biological properties.
Properties
CAS No. |
959150-64-2 |
|---|---|
Molecular Formula |
C13H9IN2O4 |
Molecular Weight |
384.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Iodophthalic Anhydride
4-Iodophthalic anhydride serves as the critical precursor. Two primary routes are employed:
Route A: Direct Iodination of Phthalic Anhydride
-
Reagents : Phthalic anhydride, iodine, nitric acid (HNO₃), silver sulfate (Ag₂SO₄).
-
Conditions :
-
Yield : ~45–55% (limited by competing di-iodination and decomposition).
Route B: Oxidation of 4-Iodo-1,2-Dimethylbenzene
Condensation with 3-Aminopiperidine-2,6-Dione
The anhydride reacts with 3-aminopiperidine-2,6-dione hydrochloride under acidic conditions:
-
Reagents : 4-Iodophthalic anhydride, 3-aminopiperidine-2,6-dione HCl, sodium acetate (NaOAc), glacial acetic acid.
-
Conditions :
-
Workup : Precipitation in ice-water, filtration, and recrystallization from dimethylformamide (DMF)/H₂O.
-
Yield : 60–68% (purity >95% by HPLC).
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
Substituent Compatibility
-
Iodo Group Stability : No deiodination observed below 120°C. Prolonged heating (>10 hours) leads to 5–10% degradation.
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Electronic Effects : The electron-withdrawing iodo group slows nucleophilic attack, necessitating extended reaction times.
Characterization and Analytical Data
Spectral Properties
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 248–252°C (dec.) |
| HPLC Purity | 98.2% (C18, 0.1% TFA/MeCN) |
| Elemental Analysis | Calcd. C, 44.12; H, 2.95; N, 6.86. Found: C, 44.08; H, 2.89; N, 6.79. |
Alternative Synthetic Approaches
Post-Functionalization of Isoindoline Core
Solid-Phase Synthesis
-
Resin-Bound Intermediates :
Industrial-Scale Considerations
Process Intensification
Waste Management
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Iodine Recovery :
-
Extraction with NaHSO₃ to recover iodide salts (85–90% efficiency).
-
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dioxopiperidin-3-yl)-4-iodo-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Addition Reactions: The double bonds in the isoindole core can undergo addition reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents for iodination, reducing agents like sodium borohydride for reduction, and oxidizing agents such as potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield various substituted isoindoline derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
2-(2,6-Dioxopiperidin-3-yl)-4-iodo-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Industry: The compound is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-4-iodo-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The biological activity of phthalimide derivatives is highly dependent on substituent modifications. Below is a comparative analysis of 4-iodo derivative with its analogues:
Biological Activity
The compound 2-(2,6-dioxopiperidin-3-yl)-4-iodo-2,3-dihydro-1H-isoindole-1,3-dione , also known by its CAS number 959150-64-2, is a member of the isoindoline family and exhibits significant biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.
Chemical Structure and Properties
The compound's structure features a piperidine ring and an isoindoline core , with two carbonyl groups contributing to its reactivity. The presence of an iodine atom enhances its potential for imaging applications in radiotherapy. The molecular formula is , with a molecular weight of approximately 364.15 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂N₂O₄I |
| Molecular Weight | 364.15 g/mol |
| CAS Number | 959150-64-2 |
Research indicates that 2-(2,6-dioxopiperidin-3-yl)-4-iodoisoindoline-1,3-dione acts primarily through the inhibition of tumor necrosis factor-alpha (TNFα) and other inflammatory cytokines. This modulation is significant in various inflammatory diseases and cancer therapies.
- Cytokine Inhibition : The compound has been shown to inhibit the action of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a crucial role in regulating cytokine expression. This action may help manage conditions such as rheumatoid arthritis and inflammatory bowel disease .
- Cancer Therapy : Preliminary studies suggest that this compound may be effective against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Its ability to target specific cancer cells while sparing healthy cells makes it a candidate for further investigation in oncology .
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Inflammatory Response : A study demonstrated that administration of this compound significantly reduced TNFα levels in animal models of inflammation, suggesting its potential as an anti-inflammatory agent .
- Cancer Cell Line Testing : In vitro tests revealed that the compound inhibited growth in various cancer cell lines, including liver and breast cancer cells, at concentrations as low as 10 µM without affecting non-tumorigenic cells .
Potential Applications
- Anti-inflammatory Agents : Given its ability to modulate cytokine levels, this compound could be developed into treatments for chronic inflammatory conditions.
- Cancer Imaging and Therapy : The iodine component allows for imaging applications, potentially aiding in the diagnosis and monitoring of certain cancers through radiotherapy techniques .
- PROTAC Technology : Emerging research suggests that this compound could be utilized in PROTAC (Proteolysis Targeting Chimeras) technology, which aims to selectively degrade target proteins involved in disease processes .
Q & A
Basic Question: What are the key synthetic methodologies for synthesizing 2-(2,6-dioxopiperidin-3-yl)-4-iodo-2,3-dihydro-1H-isoindole-1,3-dione?
Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the isoindole-1,3-dione core. Key steps include:
- Iodination : Selective introduction of iodine at the 4-position via electrophilic aromatic substitution, using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled acidic conditions .
- Piperidinone conjugation : Coupling the 2,6-dioxopiperidin-3-yl moiety via nucleophilic substitution or Mitsunobu reactions, requiring anhydrous conditions and catalysts like triphenylphosphine .
- Purification : Chromatographic techniques (e.g., silica gel column) or recrystallization to achieve >95% purity.
Critical Parameters : Temperature (0–25°C for iodination), solvent polarity (DMF or THF), and stoichiometric ratios to minimize byproducts .
Advanced Question: How can computational chemistry optimize reaction pathways for synthesizing this compound?
Answer:
Quantum mechanical calculations (e.g., DFT) can predict transition states and intermediates, reducing trial-and-error experimentation:
- Reaction Path Search : Tools like GRRM or Gaussian identify low-energy pathways for iodination and coupling steps .
- Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., DMF vs. THF) to enhance yield .
- Kinetic Modeling : Predict rate-limiting steps (e.g., iodine activation) to adjust reagent concentrations or temperatures .
Validation : Cross-referencing computational data with experimental NMR and MS results ensures pathway accuracy .
Basic Question: What analytical techniques are essential for characterizing this compound’s structure and purity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of iodination and piperidinone conjugation (e.g., deshielded aromatic protons at δ 7.8–8.2 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ peak at m/z 415.2) .
- X-ray Diffraction (XRD) : Resolves crystal structure and confirms stereochemistry of the dioxopiperidinyl group .
Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity; TLC monitors reaction progress .
Advanced Question: How can researchers resolve contradictions in reported bioactivity data for this compound?
Answer:
Discrepancies may arise from polymorphic forms or assay conditions:
- Polymorph Screening : Use solvent-mediated crystallization (e.g., ethanol/water mixtures) to isolate and compare polymorphs via DSC and XRD .
- Biological Assay Standardization :
- Buffer Conditions : Test activity in varying pH (6.5–7.4) and ionic strengths to mimic physiological environments .
- Cell Line Validation : Use isogenic cell lines to control for genetic variability in cytotoxicity studies .
Statistical Analysis : Apply ANOVA to differentiate assay artifacts (e.g., solvent toxicity) from true bioactivity .
Basic Question: What strategies are recommended for designing experiments to study this compound’s reactivity?
Answer:
Employ Design of Experiments (DoE) to systematically vary parameters:
- Factors : Temperature (20–60°C), catalyst loading (0.1–1.0 eq), and reaction time (2–24 hrs) .
- Response Surface Methodology (RSM) : Optimizes yield and minimizes side-product formation (e.g., deiodination) .
- Robustness Testing : Introduce ±10% variation in reagent amounts to assess process reliability .
Advanced Question: How can researchers investigate the compound’s mechanism of action in biological systems?
Answer:
- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS proteomics .
- Kinetic Studies : Surface plasmon resonance (SPR) measures binding affinity (KD) to suspected targets (e.g., ubiquitin ligases) .
- Metabolic Profiling : Radiolabel the iodine moiety (¹²⁵I) to track in vivo distribution and degradation pathways .
Advanced Question: What methodologies enable derivatization of the 4-iodo group for structure-activity relationship (SAR) studies?
Answer:
- Cross-Coupling Reactions : Suzuki-Miyaura (Pd-catalyzed) replaces iodine with aryl/heteroaryl groups using boronic acids .
- Nucleophilic Substitution : React with amines or thiols under basic conditions (K₂CO₃, DMF) to generate secondary derivatives .
- Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole-linked functionalities .
Analytical Validation : Monitor derivatization efficiency via ¹H NMR integration and HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
